2,4-Diethylpyrimidine
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Overview
Description
2,4-Diethylpyrimidine is a type of pyrimidine derivative . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of DNA and RNA . The molecular weight of this compound is 136.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of pyrimidines, including this compound, is crucial for their biological and pharmacological activities . Computational techniques such as density functional theory can be used to elucidate the chemical nature of these molecules .
Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo various chemical reactions. For example, aldehydes and ketones can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in a test for the carbon-oxygen double bond .
Scientific Research Applications
1. Antifolate Activity and Antitumor Agents
2,4-Diethylpyrimidine derivatives, specifically 2,4-diamino-5-aryl-6-ethylpyrimidines, have shown notable activity as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds have exhibited potent inhibitory activity against T. gondii and rat liver DHFR. Certain analogues have also demonstrated in vivo antitumor activity against methotrexate-resistant murine reticulosarcoma, combining significant antitumor efficacy with minimal toxicity (Robson et al., 1997).
2. Design of Biologically Active Compounds
This compound and its derivatives, like 2-aminopyrimidin-4(3H)-one, have been pivotal in the design of various biologically active compounds. Over the past 20 years, research in this area has prioritized developing antiviral, antileukemic agents, treatments for hyperuricemia, neurodegenerative disorders, certain forms of cancer, and anti-inflammatory and hormonal drugs (Erkin et al., 2021).
3. Antibacterial and Antifungal Properties
Some derivatives of this compound, specifically 2-amino-4-(1-naphthyl)-6-arylpyrimidines, have been synthesized and demonstrated notable in vitro antibacterial and antifungal activities against a select panel of bacteria and fungi. Compounds such as 4b and 4e, in particular, were identified as effective analogs against tested bacterial and fungal strains (Ingarsal et al., 2007).
4. Structural Chemistry and Corrosion Inhibition
The structural chemistry of this compound derivatives, specifically aminopyrimidines, plays a significant role in their performance as corrosion inhibitors for steel surfaces. The interaction of these compounds with the iron surface and their corrosion inhibitive performance have been examined in depth, with a good correlation found between theoretical data and experimental results. This highlights the potential of these compounds in corrosion protection applications (Masoud et al., 2010).
5. Antiviral Activity
This compound derivatives have been explored for their antiviral activity, particularly against hepatitis B virus (HBV). Compounds such as 2',3'-dideoxy-3'-thiacytidine and related analogues have shown the ability to inhibit HBV DNA replication in vitro, indicating their potential in treating HBV infections (Doong et al., 1991).
Safety and Hazards
2,4-Diethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
While specific future directions for 2,4-Diethylpyrimidine are not mentioned in the available resources, pyrimidines have a broad variety of biological and pharmacological activities, making them a promising area for future research . They have potential applications in various fields including medicine, electronics, agriculture, and food production .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to target enzymes such as dihydrofolate reductase (dhfr) in mycobacterium tuberculosis (mtb) . The enzyme plays a crucial role in the synthesis of nucleotides required for DNA replication and repair .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets, such as dhfr, by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of nucleotide synthesis, thereby affecting DNA replication and repair .
Biochemical Pathways
Pyrimidines, including 2,4-Diethylpyrimidine, are integral to several biochemical pathways. They are essential components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The de novo synthesis of pyrimidines and their interconversion plays a significant role in these biochemical pathways .
Result of Action
This can lead to cell death, particularly in rapidly dividing cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s environmental fate and persistence can also impact its effectiveness .
Properties
IUPAC Name |
2,4-diethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACNDPOIZYNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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